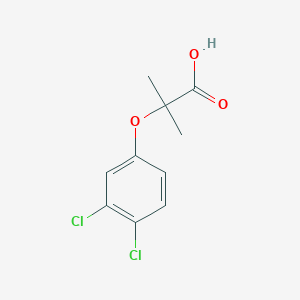

2-(3,4-Dichlorophenoxy)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-(3,4-dichlorophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-10(2,9(13)14)15-6-3-4-7(11)8(12)5-6/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWRDBRLKJLJQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301247466 | |

| Record name | 2-(3,4-Dichlorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301247466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103905-85-7 | |

| Record name | 2-(3,4-Dichlorophenoxy)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103905-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dichlorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301247466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenoxy)-2-methylpropanoic acid typically involves the following steps:

Preparation of 3,4-Dichlorophenol: This is achieved by chlorinating phenol in the presence of a catalyst such as ferric chloride.

Formation of 3,4-Dichlorophenoxyacetic Acid: The 3,4-dichlorophenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 3,4-dichlorophenoxyacetic acid.

Conversion to 2-(3,4-Dichlorophenoxy)-2-methylpropanoic acid: Finally, the 3,4-dichlorophenoxyacetic acid is subjected to a Friedel-Crafts alkylation reaction with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the desired product.

Industrial Production Methods

In industrial settings, the production of 2-(3,4-Dichlorophenoxy)-2-methylpropanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the dichlorophenoxy group to a phenolic group.

Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Phenolic derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Herbicidal Applications

Mechanism of Action

Dichlorprop functions as a systemic herbicide that mimics natural plant hormones (auxins). When absorbed by plants, it disrupts normal growth processes, leading to uncontrolled cell division and ultimately plant death. This selectivity allows it to effectively target dicotyledonous plants while leaving monocots largely unharmed.

Common Uses

- Agricultural Settings: Widely used in cereal crops such as wheat and maize to manage weed populations.

- Non-Agricultural Areas: Effective in turf management, residential lawns, and along roadsides for broadleaf weed control.

- Forestry: Employed in conifer plantations to eliminate competing broadleaf species.

Environmental Impact Studies

Dichlorprop has been subjected to various environmental impact assessments due to its widespread use. Studies have shown that while it is effective against weeds, there are concerns regarding its potential toxicity to non-target organisms and its persistence in the environment.

Table 1: Environmental Persistence and Toxicity

| Study Type | Findings |

|---|---|

| Aquatic Toxicity | Moderate toxicity to aquatic organisms (LC50 values vary) |

| Soil Persistence | Residual activity can last several weeks in soil |

| Bioaccumulation | Low potential for bioaccumulation in aquatic food webs |

Health Risk Assessments

The health implications of exposure to dichlorprop have been a focal point of research. It has been classified by the International Agency for Research on Cancer (IARC) as possibly carcinogenic to humans (Group 2B), prompting ongoing studies into its long-term effects on human health.

Case Study: Occupational Exposure

A study conducted among agricultural workers revealed that chronic exposure to dichlorprop was associated with increased incidences of respiratory issues and skin irritations. Monitoring programs have been established to mitigate these risks through protective measures.

Research Applications

Beyond its use as a herbicide, dichlorprop is also utilized in scientific research:

- Plant Physiology Studies: Used in laboratory settings to study plant growth responses and hormonal interactions.

- Toxicology Research: Investigated for its effects on various model organisms, including Caenorhabditis elegans and zebrafish, providing insights into the ecological impact of herbicides.

Table 2: Research Applications of Dichlorprop

| Application Area | Description |

|---|---|

| Plant Growth Regulation | Examines effects on auxin pathways |

| Toxicological Effects | Assesses impact on non-target species |

| Ecotoxicological Studies | Evaluates risks to aquatic ecosystems |

Regulatory Considerations

Due to its potential health risks and environmental impacts, dichlorprop is subject to stringent regulatory oversight. In several jurisdictions, its use is restricted or monitored closely by environmental agencies.

Mechanism of Action

The herbicidal action of 2-(3,4-Dichlorophenoxy)-2-methylpropanoic acid is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, the compound disrupts normal cell growth and division, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and pathways involved in cell elongation and division.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogs differ in chlorine substitution positions and backbone modifications. Key comparisons include:

| Compound Name | Substitution Pattern | Key Structural Features | CAS Number |

|---|---|---|---|

| 2-(3,4-Dichlorophenoxy)-2-methylpropanoic acid | 3,4-dichlorophenoxy, α-methyl | Branched propanoic acid, high lipophilicity | 88875-60-9* |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-dichlorophenoxy, no methyl | Linear acetic acid backbone | 94-75-7 |

| Dichlorprop (2,4-DP) | 2,4-dichlorophenoxy, α-methyl | Branched propanoic acid | 120-36-5 |

| 2-(3,4-Dichlorophenoxy)-2-phenylacetic acid | 3,4-dichlorophenoxy, α-phenyl | Phenyl substitution enhances steric bulk | 938368-83-3 |

*Note: CAS 88875-60-9 corresponds to a closely related phenylacetic acid analog; the exact CAS for 2-(3,4-dichlorophenoxy)-2-methylpropanoic acid may vary.

Physicochemical Properties

- Lipophilicity: The α-methyl group in 2-(3,4-dichlorophenoxy)-2-methylpropanoic acid increases logP compared to 2,4-D (logP ~2.5 vs. ~2.1), enhancing membrane permeability .

- Melting Point : Branched analogs (e.g., dichlorprop) exhibit higher melting points (~96–98°C) than linear derivatives like 2,4-D (~140°C) due to reduced molecular symmetry .

- Acidity : The electron-withdrawing 3,4-dichloro group lowers the pKa (~2.8–3.0), favoring ionization at physiological pH, which influences herbicidal uptake .

Environmental Fate

- Degradation : Chlorine position affects degradation kinetics. 3,4-Dichloro derivatives are more resistant to microbial degradation than 2,4-substituted analogs, leading to longer soil half-lives (>60 days vs. 20–30 days for dichlorprop) .

Biological Activity

2-(3,4-Dichlorophenoxy)-2-methylpropanoic acid, commonly referred to as a derivative of dichlorophenoxyacetic acid (2,4-D), is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and associated case studies.

Chemical Structure and Properties

The compound belongs to the class of phenoxy acids, characterized by a phenoxy group attached to a carboxylic acid. Its structure can be represented as follows:

This configuration contributes to its unique biological properties, including herbicidal and potential anti-inflammatory effects.

Research indicates that 2-(3,4-Dichlorophenoxy)-2-methylpropanoic acid may exhibit biological activities through several mechanisms:

- Inhibition of Enzymes : Similar compounds have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Molecular docking studies suggest that this compound effectively interacts with COX-2's active site, potentially leading to anti-inflammatory effects .

- Antimicrobial Activity : Studies on related compounds reveal that halogenated phenoxy acids often possess significant antibacterial properties. For instance, derivatives have demonstrated efficacy against gram-positive bacteria and mycobacterial strains .

Table 1: Biological Activities of 2-(3,4-Dichlorophenoxy)-2-methylpropanoic Acid

Case Study 1: Anti-inflammatory Potential

A study conducted using molecular docking simulations demonstrated that the compound binds more effectively to COX-2 than its predecessor, 2-(2,4-dichlorophenoxy)acetic acid. The binding energy was calculated at -10.4 kcal/mol, indicating strong interaction and potential for therapeutic use in inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antibacterial properties of various phenoxy acid derivatives. Compounds similar to 2-(3,4-Dichlorophenoxy)-2-methylpropanoic acid exhibited submicromolar activity against Staphylococcus aureus and showed effectiveness against methicillin-resistant strains (MRSA). These findings highlight the compound's potential as a candidate for developing new antimicrobial agents .

Toxicological Profile

Despite its promising biological activities, it is crucial to consider the toxicological aspects associated with 2-(3,4-Dichlorophenoxy)-2-methylpropanoic acid. The ATSDR toxicological profile indicates that repeated exposure can lead to various adverse health effects in animal models, including renal toxicity and hematological alterations . Understanding these effects is essential for assessing the safety and efficacy of this compound in therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 2-(3,4-Dichlorophenoxy)-2-methylpropanoic acid in laboratory settings?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting ethyl 2-bromo-2-methylpropanoate with 3,4-dichlorophenol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like acetone. The intermediate ester is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid derivative . Key steps include:

- Alkylation : Phenol derivatives react with α-bromo esters.

- Purification : Extraction with organic solvents (e.g., dichloromethane) and drying over MgSO₄.

- Hydrolysis : Acidic (HCl) or basic (NaOH) cleavage of the ester group.

Q. Example Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | Ethyl 2-bromo-2-methylpropanoate, K₂CO₃, acetone, reflux | 85–89% |

| Hydrolysis | 6M HCl, reflux | >95% |

Q. What safety protocols are essential when handling 2-(3,4-Dichlorophenoxy)-2-methylpropanoic acid?

Due to its carcinogenic potential and skin permeability , adhere to:

- Engineering Controls : Use fume hoods and closed systems to minimize airborne exposure.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Tightly sealed containers in cool, ventilated areas away from oxidizers (e.g., chlorates, peroxides) .

- Decontamination : Immediate showering after skin contact and dedicated laundering of contaminated clothing .

Q. Critical OSHA Guidelines

- Monitor airborne concentrations if engineering controls fail .

- Prohibit eating/drinking in labs .

Q. How can researchers confirm the structural integrity of synthesized 2-(3,4-Dichlorophenoxy)-2-methylpropanoic acid?

Use a combination of analytical techniques:

- NMR Spectroscopy : Compare - and -NMR shifts with literature data (e.g., δ 1.64 ppm for methyl groups) .

- X-ray Crystallography : Resolve hydrogen-bonded dimers (O–H···O distance: ~2.67 Å) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 235.07 for [M+H]) .

Advanced Research Questions

Q. What strategies optimize reaction yields in nucleophilic substitutions for this compound?

Optimization factors include:

Q. Yield Comparison by Solvent

| Solvent | Yield (%) |

|---|---|

| Acetone | 89 |

| DMF | 92 |

| THF | 78 |

Q. How does crystalline packing influence physicochemical properties?

The compound forms centrosymmetric dimers via O–H···O hydrogen bonds, creating a stable crystal lattice. This packing:

Q. Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| Unit Cell Volume | 976 ų |

| Hydrogen Bond Length | 2.665 Å |

Q. How to resolve bioactivity data discrepancies in derivatives?

Address variability through:

- Enantiomeric Purity Analysis : Use chiral HPLC to isolate R/S isomers, as stereochemistry impacts enzyme interactions .

- In Vitro/In Vivo Correlation : Validate cell-based assays with animal models (e.g., rodent toxicity studies) .

- Batch Consistency : Quantify impurities via LC-MS and adjust synthetic protocols accordingly .

Q. Example SAR Findings

| Derivative | Bioactivity (IC₅₀) | Notes |

|---|---|---|

| Methyl ester | 12 µM | Improved membrane permeability |

| Amide analog | 45 µM | Reduced cytotoxicity |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.